2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Overview
Description
“2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine” is a chemical compound with the molecular formula C8H10F2N2 . It has a molecular weight of 172.18 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-2-yl group and a difluoromethyl group attached to a pyrazol-5-yl ethan-1-amine .
Scientific Research Applications
Nickel Catalyzed Oligomerization and Polymerization
The compound and its analogs, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-amine, have been utilized in nickel-catalyzed oligomerization and polymerization of ethylene. Different nickel complexes were activated with aluminum co-catalysts to catalyze the polymerization, producing products like butene, hexene, and high molecular weight linear high-density polyethylene, depending on the co-catalyst and solvent used (Obuah et al., 2014).
Synthesis of Heterocyclic Analogues
Compounds structurally similar to 2-(1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines, showing moderate to good cytotoxicity and weak toxicity against normal cell lines. Specific analogs exhibited significant cytotoxicity, with one compound showing superior activity against the Hela cancer cell line (Alam et al., 2018).
Antibacterial Activity Studies
The compound's analogs have also been synthesized and evaluated for their antibacterial activity. The synthesized compounds were characterized by analytical and spectral techniques, revealing their potential in addressing bacterial infections (Reddy & Prasad, 2021).
Properties
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-2-ylpyrazol-3-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c12-11(13)17-8(4-5-14)7-10(16-17)9-3-1-2-6-15-9/h1-3,6-7,11H,4-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFKFEAKSOTZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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